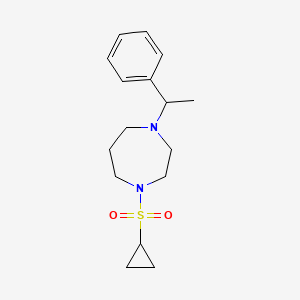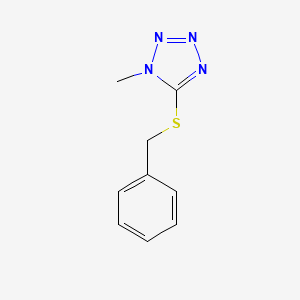
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane is a complex organic compound characterized by its unique structural features. This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of cyclopropanesulfonyl and phenylethyl groups adds to its chemical diversity, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through nucleophilic substitution reactions.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group is introduced via sulfonylation reactions, typically using cyclopropanesulfonyl chloride in the presence of a base.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through alkylation reactions, often using phenylethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace leaving groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in polymer synthesis.
Mechanism of Action
The mechanism by which 1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane exerts its effects involves interactions with specific molecular targets. The cyclopropanesulfonyl group can interact with enzymes, leading to inhibition or activation of enzymatic pathways. The phenylethyl group may enhance binding affinity to receptors, influencing signal transduction pathways. Overall, the compound’s effects are mediated through a combination of steric and electronic interactions at the molecular level.
Comparison with Similar Compounds
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane can be compared with other diazepane derivatives, such as:
1-(Cyclopropanesulfonyl)-4-methyl-1,4-diazepane: Lacks the phenylethyl group, resulting in different chemical and biological properties.
1-(Cyclopropyl)-4-(1-phenylethyl)-1,4-diazepane: Contains a cyclopropyl group instead of cyclopropanesulfonyl, affecting its reactivity and applications.
Properties
Molecular Formula |
C16H24N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-4-(1-phenylethyl)-1,4-diazepane |
InChI |
InChI=1S/C16H24N2O2S/c1-14(15-6-3-2-4-7-15)17-10-5-11-18(13-12-17)21(19,20)16-8-9-16/h2-4,6-7,14,16H,5,8-13H2,1H3 |
InChI Key |
DFPCDXINUABVTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12264330.png)
![5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12264332.png)
![5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264338.png)

![5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12264350.png)
![N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264358.png)
![N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12264366.png)

![N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12264380.png)
![4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264385.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}oxolane-3-carboxamide](/img/structure/B12264389.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12264396.png)

![4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264403.png)
